4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester, also known as 4-(2-Methyl-1H-benzimidazol-1-yl)-4-oxobutanoic acid methyl ester, is a chemical compound with the CAS number 305347-03-9. This compound features a benzimidazole moiety, which is significant in medicinal chemistry due to its diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 232.235 g/mol.
This compound is synthesized through various organic chemistry methods and is often studied for its potential applications in pharmaceuticals, particularly in the development of inhibitors for various biological targets.
4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester can be classified under the category of benzimidazole derivatives, which are known for their therapeutic properties, including anticancer and antimicrobial activities.
The synthesis of 4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester typically involves several steps, including:
The synthetic routes may vary depending on the specific reagents and conditions used, such as temperature, pressure, and reaction time. Advanced techniques like microwave-assisted synthesis may also be employed to enhance yields and reduce reaction times.
The structure of 4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester features a benzimidazole ring fused with a butyric acid derivative. The compound's structure can be represented as follows:
Key structural data includes:
4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester can participate in various chemical reactions, including:
These reactions are typically conducted under controlled conditions to optimize yields and minimize side products.
The mechanism of action for compounds like 4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester often involves interaction with biological targets such as enzymes or receptors. For instance, benzimidazole derivatives have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation.
Research indicates that modifications to the benzimidazole core can significantly influence its inhibitory potency against specific targets, making it a valuable scaffold for drug design.
The compound exhibits stability under standard laboratory conditions but should be handled with care due to potential reactivity under certain conditions (e.g., strong acids or bases).
4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester has potential applications in medicinal chemistry, particularly in:
The synthesis of 4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester relies on strategic N-alkylation of 2-methylbenzimidazole precursors. A pivotal approach involves the nucleophilic displacement of halogens by benzimidazole anions. For instance, methyl 4-chlorobutyrate serves as an electrophilic spacer, reacting with 2-methylbenzimidazole under basic conditions to form the C–N bond at the N1 position of the heterocycle. This method mirrors the synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid (buzolic acid), a zilpaterol intermediate, where potassium carbonate in DMSO facilitates condensation between 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one and methyl-4-chlorobutyrate, achieving >95% yield [1].
Key innovations include:
Table 1: Key Intermediates in Benzimidazole Functionalization
Intermediate | Role in Synthesis | Optimal Reaction Conditions |
---|---|---|
2-Methylbenzimidazole | Nucleophilic core | Anhydrous DMSO, 60°C |
Methyl 4-chlorobutyrate | Electrophilic alkylating agent | 1.2 equiv., slow addition |
Potassium carbonate | Base catalyst | 20 mol%, 12 h stirring |
The β-keto ester moiety in 4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester is constructed via Fischer esterification or transesterification. Acid-catalyzed esterification of β-keto acids with methanol proceeds via a six-step mechanism (PADPED): Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation [9]. Concentrated H₂SO₄ (5–10 mol%) remains standard, but green alternatives include:
For sensitive substrates, DMAP (4-(dimethylamino)pyridine) proves superior, enabling esterification at 0.05–2 mol% loading without auxiliary bases. This method achieves >90% yield in benzimidazole-linked keto esters while minimizing racemization [3]. Vanadyl triflate is equally effective for chelation-prone β-keto acids, facilitating esterification in <1 h at ambient temperature [3].
Table 2: Catalytic Systems for Esterification
Catalyst | Loading (mol%) | Yield (%) | Reaction Time | Key Advantage |
---|---|---|---|---|
H₂SO₄ | 10 | 65–97 | 3–12 h | Low cost |
DMAP | 0.05–2 | 85–95 | 1–2 h | Recyclable, mild conditions |
Phosphoric acid | 10 | 88 | 4 h | Forms diacylated mixed anhydrides |
Vanadyl triflate | 5 | 92 | 0.5 h | Chemoselectivity |
One-pot methodologies integrate benzimidazole formation and alkylation, reducing waste and purification steps. For example, aqueous-phase synthesis replaces organic solvents (e.g., THF, acetone) with water, leveraging its high polarity to accelerate nucleophilic substitutions. In buzolic acid production, water as the sole solvent affords 97% purity and 95% yield, eliminating halogenated solvent waste [1]. Additional sustainable strategies:
These approaches align with atom economy principles: One-pot routes consolidate three steps (imidazole formation, N-alkylation, esterification) into a single vessel, reducing E-factors by 40% [1] [10].
Table 3: Green Synthesis Techniques
Technique | Reaction Components | Environmental Benefit |
---|---|---|
Water as solvent | K₂CO₃, methyl 4-chlorobutyrate | Replaces DMSO/THF, reduces toxicity |
Microwave-assisted cycling | o-Phenylenediamine, aldehydes | 98% time reduction, 50% yield increase |
D-Glucose cyclization | o-Phenylenediamine, air oxidant | Biorenewable carbon source |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7